Dihydroergocornine tartrate
Description
Early Discovery and Development
Ergot alkaloids were first isolated from Claviceps purpurea, a fungus infecting rye, with historical accounts of ergotism dating to the 12th century. Their medicinal use began in the 16th century for inducing uterine contractions, but systematic chemical characterization commenced in the early 20th century. Arthur Stoll’s isolation of ergotamine tartrate in 1918 marked a pivotal moment, followed by the synthesis of ergometrine in 1938.
Evolution of Dihydroergocornine Derivatives
Dihydroergocornine emerged as part of the ergoloid mesylate mixture, a blend of three dihydrogenated ergot alkaloids. Its development arose from efforts to reduce the toxicity of natural ergot alkaloids while retaining therapeutic efficacy. The hydrogenation of ergocornine’s 9,10 double bond yielded dihydroergocornine, which was later paired with tartaric acid to form the tartrate salt.
Table 1: Key Milestones in Ergot Alkaloid Development
| Year | Event | Significance |
|---|---|---|
| 1907 | Isolation of ergotoxine | First structural characterization of ergot alkaloids |
| 1918 | Isolation of ergotamine tartrate | Enabled commercial production of ergot-based therapies |
| 1938 | Synthesis of ergometrine | Demonstrated feasibility of semisynthetic ergot derivatives |
| 1943 | Introduction of ergoloid mesylate | Mixture of dihydroergocornine, dihydroergocristine, and dihydroergocryptine |
Properties
CAS No. |
102366-78-9 |
|---|---|
Molecular Formula |
C35H47N5O11 |
Molecular Weight |
713.785 |
InChI |
InChI=1S/C31H41N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,21?,23-,24+,26+,30-,31+;/m1./s1 |
InChI Key |
JQWRQBBKTLZMBN-DEAFZEICSA-N |
SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
dihydroergocornine tartrate |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
Dihydroergocornine tartrate exhibits several pharmacological properties:
- Vasodilation : It acts as a vasodilator, improving blood flow, particularly in cerebral circulation.
- Cognitive Enhancement : It has been used to enhance cognitive function in elderly patients suffering from senile dementia.
- Anti-migraine Effects : Like other ergot derivatives, it may have applications in treating migraines due to its vasoconstrictive properties.
Treatment of Cognitive Decline
This compound is often included in formulations aimed at treating cognitive decline associated with aging. It is part of a combination drug known as Hydergine, which includes dihydroergocristine and dihydroergocryptine. Clinical studies have shown that Hydergine can improve cognitive function in patients with dementia or Alzheimer's disease.
Case Study : A study involving elderly patients demonstrated that administration of Hydergine led to significant improvements in cognitive assessments compared to placebo groups, suggesting a beneficial effect on memory and attention .
Management of Cerebrovascular Insufficiency
The compound is frequently prescribed for patients experiencing cerebrovascular insufficiency. Its ability to enhance blood flow to the brain makes it a valuable treatment option.
Clinical Evidence : Research indicates that this compound can improve symptoms related to cerebral insufficiency, such as dizziness and memory disturbances .
Table 1: Summary of Clinical Studies on this compound
Table 2: Pharmacokinetics of this compound
| Route of Administration | Absorption (%) | Peak Plasma Concentration (ng/ml) | Time to Peak (hours) |
|---|---|---|---|
| Oral | ~25 | 500 | 2.3 |
| Intravenous | - | - | - |
Adverse Effects
While generally well-tolerated, this compound can cause side effects such as gastrointestinal disturbances, dizziness, and headache. A review of clinical trials indicated that adverse effects were minimal and typically resolved without intervention .
Comparison with Similar Compounds
Dihydroergotamine Tartrate
Dihydroergotamine tartrate, another hydrogenated ergot derivative, shares structural similarities with dihydroergocornine tartrate. Both compounds feature a tetracyclic ergoline backbone modified with peptide-derived side chains and a tartrate counterion. However, dihydroergotamine is specifically used for acute migraine treatment due to its potent vasoconstrictive effects on cerebral blood vessels. Its tartrate salt improves bioavailability, a critical factor in rapid therapeutic action .
Dihydrocodeine Tartrate
Dihydrocodeine tartrate, an opioid derivative, differs fundamentally in structure and mechanism. While both compounds utilize tartrate to enhance solubility, dihydrocodeine acts as a μ-opioid receptor agonist, providing analgesic and antitussive effects. It is approximately one-sixth as potent as morphine, with a lower risk of respiratory depression .
Chicoric Acid (Dicaffeoyl Tartaric Acid)
Chicoric acid, a natural dicaffeoyl tartaric acid, contrasts with this compound in both origin and application. Found in Echinacea purpurea, it is studied for immunomodulatory and antioxidant properties rather than neurological effects. Its tartrate moiety serves as a scaffold for caffeoyl groups, highlighting the versatility of tartaric acid in diverse biochemical roles .
Pharmacological and Biochemical Comparisons
Tartrate Isomer Specificity
The D-(-)-tartrate isomer in this compound is enzymatically significant. Evidence indicates that D-(-)-tartrate dehydratase exclusively acts on this isomer, producing oxaloacetate as a metabolic intermediate . This specificity may influence the compound’s pharmacokinetics, as competing hydroxyacids like L-(+)-tartrate or meso-tartrate (inhibitors at 0.6–32 mM concentrations) could theoretically interfere with metabolic pathways .
Toxicity and Potency
- This compound: Demonstrated reduced toxicity compared to non-hydrogenated ergocornine, a common trend in dihydroergot alkaloids due to diminished vasoconstrictive side effects .
- Dihydroergotamine tartrate : Retains ergotamine’s efficacy but with a safer profile; however, prolonged use can still cause ergotism (e.g., vasospasm) .
- Dihydrocodeine tartrate : Lower opioid potency than morphine but carries risks of dependence and gastrointestinal side effects .
Data Tables
Table 1: Key Properties of Tartrate-Containing Compounds
*Molecular formulas inferred from structural data in .
Table 2: Tartrate Isomer Effects on Enzyme Activity
| Tartrate Isomer | Substrate for Dehydratase | Inhibitory Concentration (50% Activity) |
|---|---|---|
| D-(-)-tartrate | Yes | N/A |
| L-(+)-tartrate | No | 32 mM |
| meso-tartrate | No | 0.6 mM |
Research Findings and Implications
- Competing inhibitors like citrate (58 mM for 50% inhibition) could alter pharmacokinetics in polypharmacy scenarios .
- Structural Insights: Tartrate salts of ergot alkaloids exhibit distinct crystallographic properties influenced by the cation (e.g., transition metals in ). Though dihydroergocornine’s organic cation differs, its tartrate likely adopts a similar monoclinic or orthorhombic lattice, impacting solubility .
- Therapeutic Gaps: Limited direct studies on this compound necessitate extrapolation from related compounds. Further research should clarify its receptor affinity (e.g., α-adrenergic vs. dopaminergic) and clinical efficacy.
Preparation Methods
Lysergic Acid Production via Paspalic Acid Fermentation
Dihydroergocornine’s biosynthesis relies on lysergic acid, predominantly manufactured via submerged fermentation of Claviceps paspali. This strain secretes paspalic acid, which isomerizes to lysergic acid under alkaline conditions (pH 10–11, 60°C).
Fermentation Parameters:
Biocatalytic Hydroxylation
Recent advances employ cytochrome P450 monooxygenases to hydroxylate dihydroergocornine’s proline residues, enhancing solubility prior to tartrate salt formation. Streptomyces spp. expressing recombinant C. purpurea hydroxylases convert dihydroergocornine to hydroxy-dihydroergocornine in 72-hour biotransformations (yield: 65%).
Purification and Tartrate Salt Formation
Chromatographic Purification
Crude dihydroergocornine base is purified via preparative HPLC:
Tartrate Salt Crystallization
The purified base is dissolved in warm ethanol (40°C) and treated with L-(+)-tartaric acid (1.05 equiv). Gradual cooling to 4°C induces crystallization:
Crystallization Data:
-
Solvent: Ethanol/water (7:3)
-
Yield: 92–95%
-
Melting Point: 212–215°C (decomp.)
Analytical Characterization
Pharmacokinetic Validation
Single-dose studies (27 mg oral) in healthy males show:
| Analyte | Cmax (μg/L) | Tmax (h) | Half-life (h) |
|---|---|---|---|
| Dihydroergocornine | 0.04 | 1.4 | 15.2 |
| Hydroxy-dihydroergocornine | 0.98 | 2.1 | 18.7 |
Industrial Manufacturing Considerations
Scaling Hydrogenation Reactors
Pilot-scale hydrogenation (100 L reactor) necessitates:
Regulatory Compliance
The European Pharmacopoeia specifies limits for related alkaloids (e.g., ergocristine ≤0.1%) in dihydroergocornine tartrate batches, enforced via UPLC-UV/ELSD.
Challenges and Innovations
Q & A
Q. What is the chemical synthesis pathway for dihydroergocornine tartrate, and how does its structure influence pharmacological properties?
this compound is synthesized via hydrogenation of ergocornine, reducing the 4,5 double bond in the ergoline structure, which lowers toxicity compared to its parent compound . The tartrate salt enhances solubility and stability for pharmaceutical applications. Methodologically, synthesis involves catalytic hydrogenation under controlled pressure and temperature, followed by salt formation with tartaric acid. Structural modifications, such as reduced double bonds, alter receptor binding affinity (e.g., dopamine and serotonin receptors), impacting vasodilatory and neuroprotective effects.
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- Spectrophotometry : The DNS (Di-Nitro Salicylates) method, involving colorimetric detection at 540 nm after reaction with sodium potassium tartrate, is effective for quantifying reducing sugars in enzymatic hydrolysates, adaptable for related alkaloids .
- HPLC : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, mobile phase: acetonitrile-phosphate buffer) is recommended. Internal standards (e.g., dihydroergocristine) improve accuracy by normalizing peak area ratios .
Q. How can researchers address solubility challenges in assays involving this compound?
Sodium tartrate (8.4–16.8 µmol/kg) acts as a chelating agent to prevent metal-hydroxide precipitation in alkaline conditions, as validated in gravimetric titrations . For in vitro studies, use buffered solutions (pH 4–6) with co-solvents like polyethylene glycol to enhance aqueous solubility.
Advanced Research Questions
Q. How can factorial design optimize formulation variables for this compound delivery systems?
A 2³-factorial design evaluates critical variables (e.g., polymer-drug ratio, viscosity grades) for controlled-release formulations. For example:
- Independent variables : Polymer content (X₁), HPMC ratio (X₂), cross-linker concentration (X₃).
- Dependent variables : Release kinetics (T₅₀%), floating time, diffusion coefficient.
Statistical tools like ANOVA identify significant factors, while regression models (e.g., Fickian diffusion) predict release mechanisms .
Q. What statistical approaches validate the robustness of analytical methods for this compound?
- Box-Behnken Design : Tests method robustness by varying parameters (e.g., ammonium hydroxide concentration, sodium tartrate levels) within predefined ranges. A lack of statistically significant correlation (p > 0.05) confirms robustness .
- Uncertainty Analysis : Combine precision (relative standard deviation ≤0.021%) and bias (e.g., reference standard purity) using Monte Carlo simulations for metrological traceability .
Q. How to develop a Quality-by-Design (QbD) RP-HPLC method for this compound?
- Critical Parameters : Column temperature, flow rate, mobile phase ratio.
- Optimization : Use Design Expert® software for Box-Behnken design (3 factors, 3 levels). Validate via ANOVA to ensure resolution >2.0 and tailing factor <1.5 .
- Degradation Studies : Stress testing (acid/alkali hydrolysis, oxidation) confirms method specificity by separating degradation products (e.g., ergoline fragments) .
Q. What chromatographic validation parameters ensure accuracy in quantifying this compound impurities?
- System Suitability : Retention time variability <2%, theoretical plates >2000.
- Validation Metrics :
Methodological Best Practices
- Experimental Design : Prioritize factorial or response surface methodologies (e.g., Box-Behnken) over one-factor-at-a-time (OFAT) for multifactor interactions .
- Data Presentation : Use SI units, avoid mixed spelling conventions (e.g., "color" vs. "colour"), and apply Student’s t-test (note apostrophe placement) for statistical significance .
- Literature Review : Cross-reference pharmacopeial guidelines (e.g., EP, USP) with peer-reviewed studies on ergot alkaloid derivatives to identify research gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
